6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This is because Cyt-bd is involved in the electron transport chain, a crucial process for ATP production. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion .
Result of Action
The compound’s action results in the inhibition of growth in certain strains of Mycobacterium . Specifically, it has been shown to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium can affect the compound’s potency . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Properties
IUPAC Name |
6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c19-10-2-1-9(16-17-10)12(20)14-4-5-18-7-15-8-3-6-22-11(8)13(18)21/h3,6-7H,1-2,4-5H2,(H,14,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXVEAYPWKMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.